REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[C:6]([O:10][CH3:11])(=[O:9])C=C.C1N2[CH2:18][CH2:19]N(CC2)C1>>[CH3:11][O:10][C:6](=[O:9])[C:18](=[CH2:19])[CH:1]([OH:5])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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72.11 g
|
Type
|
reactant
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
|
129.14 g
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Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
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22.44 g
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Type
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reactant
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Smiles
|
C1CN2CCN1CC2
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to react at room temperature under N2 for 7 days
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Duration
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7 d
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Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent
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Type
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DISTILLATION
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Details
|
distills
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Type
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DISSOLUTION
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Details
|
The residue colorless liquid is dissolved in toluene (800 mL)
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Type
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WASH
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Details
|
washed sequentially with 2 N HCl acid (250 mL), water (250 mL), saturated aq. sodium bicarbonate solution (120 mL) and water (150 mL)
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Type
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CONCENTRATION
|
Details
|
The toluene layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent
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Type
|
DISTILLATION
|
Details
|
distills
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(CCC)O)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96.7 g | |
YIELD: PERCENTYIELD | 61.1% | |
YIELD: CALCULATEDPERCENTYIELD | 305.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |